molecular formula C14H9NO2 B110200 9-Nitroanthracene CAS No. 602-60-8

9-Nitroanthracene

Cat. No. B110200
CAS RN: 602-60-8
M. Wt: 223.23 g/mol
InChI Key: LSIKFJXEYJIZNB-UHFFFAOYSA-N
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Patent
US08022214B2

Procedure details

To a solution of tin chloride (25.4 g, 134 mmol) in concentrated hydrochloric acid (HCl, 210 mL) was added dropwise a solution of 9-nitroanthracene (10.0 g, 44.8 mmol) in acetic acid (420 mL), and the mixture was heated to reflux for 1 hour. The mixture was cooled to room temperature and filtered. The residue was treated with an aqueous solution of sodium hydroxide (NaOH, 1 N, 300 mL) and extracted with dichloromethane (CH2Cl2). The organic layer was dried over magnesium sulfate (MgSO4) and concentrated to give anthracen-9-yl-amine as brown crystals (6.41 g, 74% yield). 1H NMR (CDCl3) δ 8.00-7.95 (4H, m), 7.91 (1H, s), 7.47-7.42 (4H, m), 4.89 (2H, br-s).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[N+:6]([C:9]1[C:10]2[C:15]([CH:16]=[C:17]3[C:22]=1[CH:21]=[CH:20][CH:19]=[CH:18]3)=[CH:14][CH:13]=[CH:12][CH:11]=2)([O-])=O>Cl.C(O)(=O)C>[CH:21]1[C:22]2[C:17](=[CH:16][C:15]3[C:10]([C:9]=2[NH2:6])=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
210 mL
Type
solvent
Smiles
Cl
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The residue was treated with an aqueous solution of sodium hydroxide (NaOH, 1 N, 300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (CH2Cl2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.